molecular formula C12H9F3N2O B13506075 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B13506075
M. Wt: 254.21 g/mol
InChI Key: YNRVAALIVTXGGS-UHFFFAOYSA-N
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Description

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . This reaction typically yields the desired pyrazole compound in moderate to good yields. Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents and palladium catalysis to form the carbon-carbon bonds necessary for the pyrazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, with the molecular formula C12H9F3N2OC_{12}H_9F_3N_2O and a molecular weight of 254.2, is a pyrazole derivative known for its diverse pharmacological activities. Pyrazole derivatives, in general, have demonstrated anticancer, antibacterial, antifungal, and anti-inflammatory properties, and the presence of the trifluoromethyl group can enhance these activities.

Applications in Medicinal Chemistry

Pyrazole derivatives, including this compound, are valuable in medicinal chemistry because of their wide range of pharmacological activities.

Pharmacological Activities

  • Anticancer, Antibacterial, and Antifungal Properties Pyrazole derivatives exhibit anticancer, antibacterial, and antifungal activities.
  • Anti-inflammatory Properties These derivatives also possess anti-inflammatory properties.
  • Enhancement by Trifluoromethyl Group The presence of a trifluoromethyl group can further enhance the pharmacological activities of pyrazole derivatives.

Reactions

The carbonyl group present in this compound can undergo nucleophilic addition reactions.

  • Reaction with Nucleophiles The carbonyl group can react with amines, alcohols, and hydrazines.
  • Formation of Imines, Acetals, and Hydrazones These reactions lead to the formation of imines, acetals, and hydrazones, respectively.

Mechanism of Action

The mechanism of action of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
  • 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol
  • 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Uniqueness

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific structural arrangement, which includes a trifluoromethyl group attached to a phenyl ring and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The trifluoromethyl group enhances the compound's electrophilic properties, which can influence its interactions with biological targets.

  • Molecular Formula : C11H8F3N2O
  • Molecular Weight : 248.19 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an aldehyde functional group, contributing to its reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2).

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2311.0Induces apoptosis via caspase activation
A54926.0Microtubule destabilization
HepG249.85Induces cell cycle arrest

In particular, compounds with similar structures have shown effective inhibition of microtubule assembly, suggesting that they may act as microtubule-destabilizing agents, which is a common mechanism in cancer therapeutics .

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. The presence of the trifluoromethyl group may enhance their ability to interact with inflammatory mediators.

Compound IC50 (μg/mL) Target
Compound A60.56COX inhibition
Compound B54.65Comparable to diclofenac

These compounds have demonstrated significant anti-inflammatory activity, making them candidates for further development in treating inflammatory diseases .

Study on MDA-MB-231 Cells

In a controlled study, the compound was tested on MDA-MB-231 cells to evaluate its apoptotic effects. The results indicated that at concentrations as low as 1 μM, significant morphological changes were observed alongside increased caspase-3 activity (1.33–1.57 times higher than controls), confirming its role as an apoptosis inducer .

Study on A549 Cells

Another study focused on the effect of similar pyrazole derivatives on A549 lung cancer cells, revealing an IC50 value of approximately 26 μM. The mechanism was linked to microtubule destabilization, which is crucial for cell division and proliferation .

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H9F3N2O/c1-8-9(7-18)6-17(16-8)11-4-2-3-10(5-11)12(13,14)15/h2-7H,1H3

InChI Key

YNRVAALIVTXGGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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